JWH-122 N-(5-hydroxypentyl) is a metabolite of the synthetic cannabinoid JWH-122. Synthetic cannabinoids are a class of psychoactive compounds that act on the same receptors in the brain as tetrahydrocannabinol (THC), the primary psychoactive component of cannabis [, ]. These compounds are often sprayed onto plant material and sold as "herbal incense" or "potpourri" and marketed as "legal" alternatives to cannabis.
JWH-122 N-(5-hydroxypentyl) is formed in the body after ingestion of JWH-122. It serves as a biomarker for JWH-122 use, meaning its presence in biological samples like urine or blood can indicate prior exposure to JWH-122 [, , , ]. Due to the rapid metabolism of JWH-122, detecting the parent compound in biological samples can be challenging. Therefore, identifying metabolites like JWH-122 N-(5-hydroxypentyl) is crucial for forensic toxicology and drug monitoring purposes [, , , ].
JWH-122 N-(5-hydroxypentyl) metabolite is a significant compound in the realm of synthetic cannabinoids, specifically derived from JWH-122. This compound belongs to the naphthoylindole class, which is structurally similar to other synthetic cannabinoids like JWH-018 and JWH-073. The increasing consumption of synthetic cannabinoids has raised concerns regarding their pharmacokinetics, toxicity, and potential for abuse, necessitating detailed studies on their metabolites, including JWH-122 N-(5-hydroxypentyl) metabolite.
JWH-122 was first synthesized by John W. Huffman and his team in the early 2000s as part of research into cannabinoid receptor ligands. The N-(5-hydroxypentyl) metabolite is produced when JWH-122 undergoes metabolic processes in the body, primarily through hydroxylation by cytochrome P450 enzymes in the liver .
The synthesis of JWH-122 N-(5-hydroxypentyl) metabolite occurs primarily through metabolic pathways involving hydroxylation. This process can be studied using both in vitro and in vivo methods to understand how JWH-122 is metabolized in biological systems.
The molecular structure of JWH-122 N-(5-hydroxypentyl) metabolite features a naphthoylindole backbone with a hydroxypentyl group attached at the nitrogen position. This structural configuration is crucial for its interaction with cannabinoid receptors.
The primary chemical reactions involving JWH-122 N-(5-hydroxypentyl) metabolite include:
These reactions can be analyzed using chromatographic techniques that separate metabolites based on their chemical properties, allowing for quantification and identification.
JWH-122 N-(5-hydroxypentyl) metabolite acts as an agonist at cannabinoid receptors CB1 and CB2 in the endocannabinoid system. The mechanism involves binding to these receptors, mimicking the effects of naturally occurring cannabinoids like tetrahydrocannabinol.
Research indicates that synthetic cannabinoids often exhibit higher potency than natural cannabinoids due to their structural modifications, which enhance receptor binding affinity .
Relevant data on these properties can be found in various chemical databases and research articles focusing on synthetic cannabinoids .
JWH-122 N-(5-hydroxypentyl) metabolite is primarily utilized in research settings for:
JWH-122 N-(5-hydroxypentyl) metabolite (C₂₅H₂₅NO₂; molecular weight: 371.47 g/mol; CAS No. 1379604-68-8) is a major monohydroxylated phase I metabolite of the synthetic cannabinoid JWH-122. Its structure features a pentyl side chain modified with a hydroxyl group at the terminal (ω) carbon, distinguishing it from its positional isomer, the N-(4-hydroxypentyl) metabolite where hydroxylation occurs at the penultimate (ω-1) carbon. Mass spectrometry analyses reveal characteristic fragmentation patterns: The molecular ion [M+H]⁺ at m/z 372 and dominant fragment ions at m/z 127 (indole-3-carboxaldehyde) and m/z 155 (4-methylnaphthalene-1-yl carbocation) confirm the naphthoylindole scaffold. Differentiation between the N-(5-OH) and N-(4-OH) isomers relies on chromatographic behavior and unique fragment ions. Ultra-high-performance liquid chromatography high-resolution mass spectrometry (UHPLC-HRMS) shows distinct retention times—N-(5-OH) elutes earlier than N-(4-OH)—due to differences in hydrogen-bonding capacity and polarity. In collision-induced dissociation (CID) studies, the N-(5-OH) isomer exhibits a diagnostic fragment at m/z 354 (loss of H₂O), while further cleavage generates ions specific to the hydroxypentyl chain orientation [1] [3] [7].
Table 1: Key Spectrometric and Chromatographic Features for Isomer Differentiation
Parameter | JWH-122 N-(5-hydroxypentyl) | JWH-122 N-(4-hydroxypentyl) |
---|---|---|
Molecular Formula | C₂₅H₂₅NO₂ | C₂₅H₂₅NO₂ |
[M+H]⁺ | m/z 372 | m/z 372 |
Dominant MS/MS Fragments | m/z 354 (-H₂O), 155, 127 | m/z 354 (-H₂O), 155, 127 |
Retention Time (UHPLC) | Shorter | Longer |
Diagnostic Ion | m/z 239 (hydroxypentyl-specific) | m/z 225 (hydroxypentyl-specific) |
The metabolite exhibits low water solubility (estimated <0.1 mg/mL) and moderate lipophilicity (logP ~4.5), consistent with its parent compound. These properties facilitate passive diffusion through biological membranes, explaining its detectability in oral fluid and urine. Validation studies for analytical methods report a recovery rate of 85.3–88.8% from biological matrices like oral fluid using liquid-liquid extraction, indicating efficient isolation. However, matrix effects in human oral fluid remain significant (10–15% ion suppression in UHPLC-HRMS), necessitating isotope-labeled internal standards for accurate quantification [1]. Stability assessments highlight sensitivity to thermal and oxidative conditions. Long-term storage requires temperatures below -20°C to prevent degradation. The hydroxyl group also renders it susceptible to phase II metabolism (glucuronidation), though the aglycone form is targeted in analytical workflows. In acidic conditions (pH <4), dehydration may occur, forming minor alkene byproducts [1] [6].
Table 2: Physicochemical and Analytical Performance Data
Property | Value | Method/Notes |
---|---|---|
LogP | ~4.5 | Estimated via chromatographic retention |
Water Solubility | <0.1 mg/mL | Experimental estimation |
Extraction Recovery | 85.3–88.8% (oral fluid) | Liquid-liquid extraction |
Matrix Effect (Oral Fluid) | 10–15% suppression | UHPLC-HRMS |
Limit of Quantification (LOQ) | 0.10 ng/mL (oral fluid) | Validated in UHPLC-HRMS |
Storage Stability | Stable at <-20°C; degrades at RT | Thermal degradation observed |
JWH-122 N-(5-hydroxypentyl) metabolite arises primarily from cytochrome P450 (CYP)-mediated ω-hydroxylation of the N-pentyl side chain of JWH-122, a naphthoylindole synthetic cannabinoid. In vitro studies using human liver microsomes confirm CYP isoforms CYP2C9 and CYP3A4 as major catalysts, with kinetics favoring N-(5-OH) formation over N-(4-OH). Following hydroxylation, further oxidation generates the carboxylate metabolite (JWH-122 pentanoic acid), though this is a minor pathway. Crucially, this metabolite is also a definitive biomarker for distinguishing JWH-122 intake from its fluorinated analog MAM-2201. While MAM-2201 (fluorinated at the pentyl chain’s terminal carbon) primarily metabolizes to JWH-122 N-(5-OH) via dealkylation-hydroxylation, JWH-122 itself produces predominantly N-(4-OH) metabolites. Thus, a higher N-(5-OH)/N-(4-OH) ratio in urine (>2:1) suggests MAM-2201 use, whereas a lower ratio (<0.5:1) indicates JWH-122 consumption [3] [7]. In oral fluid, the parent compound JWH-122 peaks at 20 min post-inhalation (3.14–4.00 ng/mL), while the N-(5-OH) metabolite appears later and persists longer, enabling extended detection windows. Its presence in oral fluid confirms recent smoking and parallels findings in urinary metabolic studies [1].
Table 3: Metabolic Pathway Comparison for JWH-122 and Related Compounds
Parent Compound | Primary Metabolite | Major Metabolic Pathway | Key Diagnostic Ratio |
---|---|---|---|
JWH-122 | N-(4-hydroxypentyl) | ω-1 Hydroxylation | Low N-(5-OH)/N-(4-OH) ratio (<0.5:1) |
MAM-2201 | N-(5-hydroxypentyl) | Dealkylation-hydroxylation | High N-(5-OH)/N-(4-OH) ratio (>2:1) |
UR-144 | N-(5-hydroxypentyl) (traces) | ω-Hydroxylation | Low abundance in oral fluid |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: